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molecular formula C7H7N3O2 B8513450 Isonicotinoyl Urea

Isonicotinoyl Urea

Cat. No. B8513450
M. Wt: 165.15 g/mol
InChI Key: PWIQUODKEGCXCV-UHFFFAOYSA-N
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Patent
US04163784

Procedure details

Urea (7.5 g., 0.125 mole) is suspended in liquid ammonia (250 ml.) in a round bottom flask fitted with an acetone/dry-ice condenser. Sodium pellets (2.9 g., 0.125 mole) are added and, after they have dissolved, methyl isonicotinate (12 g., 0.089 mole) is added to the mixture. The ammonia is allowed to evaporate from the mixture overnight. The yellow-tan residue is dissolved in water (150 ml.), the pH of the mixture adjusted to 5.5 with glacial acetic acid, and the precipitate which forms filtered, washed with water and air dired. It is then washed with hexane and triturated with boiling methanol. The white solid (isonicotinic acid) is removed by filtration and the filtrate evaporated to dryness to give the title product as a yellowish solid: m.p. 245°-247° C. Quantitative analysis and infra-red data are consistent with the values expected for the product.
Name
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[O:3].[Na].[C:6](OC)(=[O:13])[C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1>N>[C:6]([NH:1][C:2]([NH2:4])=[O:3])(=[O:13])[C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1 |^1:4|

Inputs

Step One
Name
Quantity
7.5 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
250 mL
Type
solvent
Smiles
N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
12 g
Type
reactant
Smiles
C(C1=CC=NC=C1)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an acetone/dry-ice condenser
DISSOLUTION
Type
DISSOLUTION
Details
after they have dissolved
CUSTOM
Type
CUSTOM
Details
to evaporate from the mixture overnight
Duration
8 (± 8) h
DISSOLUTION
Type
DISSOLUTION
Details
The yellow-tan residue is dissolved in water (150 ml.)
FILTRATION
Type
FILTRATION
Details
the precipitate which forms filtered
WASH
Type
WASH
Details
washed with water and air dired
WASH
Type
WASH
Details
It is then washed with hexane
CUSTOM
Type
CUSTOM
Details
triturated with boiling methanol
CUSTOM
Type
CUSTOM
Details
The white solid (isonicotinic acid) is removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=NC=C1)(=O)NC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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